molecular formula C15H11NO4 B11963509 Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate CAS No. 853356-20-4

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate

Cat. No.: B11963509
CAS No.: 853356-20-4
M. Wt: 269.25 g/mol
InChI Key: FSPPZBHXOVRUGT-FLIBITNWSA-N
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Description

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate is a synthetic indole-derived compound characterized by a conjugated system comprising a 2-oxoindole core linked via a methylidene group to a methyl furoate moiety.

Properties

CAS No.

853356-20-4

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H11NO4/c1-19-15(18)13-7-6-9(20-13)8-11-10-4-2-3-5-12(10)16-14(11)17/h2-8H,1H3,(H,16,17)/b11-8-

InChI Key

FSPPZBHXOVRUGT-FLIBITNWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

COC(=O)C1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate typically involves the condensation of isatin derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Indole/Oxindole Cores

(a) N'-[(3Z)-1-(5-Fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • Core Structure : Shares the 2-oxo-1,2-dihydro-3H-indol-3-ylidene group.
  • Key Substituents : A 5-fluoropentyl chain at the indole nitrogen and a benzohydrazide group.
  • Functional Implications: The fluoropentyl chain may enhance lipophilicity and membrane permeability, while the hydrazide group could enable hydrogen bonding or metal chelation. No direct activity data are provided, but fluorinated alkyl chains in other indole derivatives are linked to improved pharmacokinetics .
(b) t-Butyl-4-{4[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenyl}piperazine-1-carboxylate
  • Core Structure : Similar indol-3-ylidene system.
  • Key Substituents : Piperazine-linked phenyl group and a t-Boc protecting group.
  • Functional Implications : Piperazine moieties are common in bioactive molecules for solubility and receptor interaction. This compound demonstrated antimicrobial and antioxidant activities in vitro, suggesting that the indol-3-ylidene scaffold contributes to redox modulation .
Structural Comparison Table
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Indol-3-ylidene Methyl furoate Under investigation
N'-[(3Z)-1-(5-Fluoropentyl)-...hydrazide Indol-3-ylidene 5-Fluoropentyl, benzohydrazide Not reported
t-Butyl-4-{4[(Z)-indolylidenemethyl]phenyl}piperazine Indol-3-ylidene Piperazine, t-Boc group Antimicrobial, Antioxidant

Functional Analogues: Isatin Derivatives

Isatin (2,3-dioxoindole) derivatives share structural similarities with the target compound. Notable examples include:

  • Methisazone : An isatin thiosemicarbazone with potent antiviral activity against poxviruses. The thiosemicarbazone group is critical for viral inhibition, highlighting the importance of substituents in dictating activity .
  • 5-Methylisatin Trimethoprim Derivative: Exhibited an EC50 of 17.7 mg/mL, suggesting moderate bioactivity. The morpholino and methyl groups enhance solubility and target affinity .
Activity Comparison
Compound Substituents Reported Activity Mechanism Insights Reference
Target Compound Methyl furoate Unknown Potential esterase hydrolysis
Methisazone Thiosemicarbazone Antiviral (variola, vaccinia) Viral replication inhibition
5-Methylisatin derivative Morpholino, trimethoprim Moderate EC50 (17.7 mg/mL) Enzyme inhibition

Furoate-Containing Analogues

(a) Methyl 5-{[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}-2-furoate
  • Core Structure : Shares the methyl furoate group.
  • Key Substituents : Triazolopyrimidine-sulfanyl group.
  • Functional Implications : The triazolopyrimidine moiety is associated with kinase inhibition and anticancer activity. The sulfur linker may enhance metabolic stability .
Comparison of Furoate Derivatives
Compound Functional Group Potential Application Reference
Target Compound Indol-3-ylidene-methyl Antimicrobial (hypothesized)
Methyl 5-{triazolopyrimidine-sulfanyl}furoate Triazolopyrimidine Kinase inhibition, Cancer

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